molecular formula C11H13BrO4 B1597933 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone CAS No. 54109-14-7

2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone

Cat. No.: B1597933
CAS No.: 54109-14-7
M. Wt: 289.12 g/mol
InChI Key: WUDJYUXZDGECRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO4 It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a trimethoxyphenyl ring

Scientific Research Applications

2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone is not specified in the search results. As it is used for proteomics research , it may interact with proteins in specific ways, but further details are not available.

Safety and Hazards

When handling 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions of research involving 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of protein structures and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone typically involves the bromination of 1-(2,3,4-trimethoxyphenyl)ethanone. This reaction can be carried out using bromine in the presence of a solvent such as chloroform at room temperature . The reaction proceeds with high yield, making it an efficient method for producing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted ethanones.

    Reduction: 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,3,4-trimethoxyphenyl)acetic acid.

Comparison with Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,4,5-trimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,3,5-trimethoxyphenyl)ethanone

Comparison: 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can affect its chemical reactivity and biological activity compared to other similar compounds. The presence of three methoxy groups in the 2, 3, and 4 positions can enhance its solubility and influence its interaction with biological targets.

Properties

IUPAC Name

2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDJYUXZDGECRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373767
Record name 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-14-7
Record name 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54109-14-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Reactant of Route 3
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.